molecular formula C10H10Br2FNO2 B3037553 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide CAS No. 478258-82-1

2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide

Cat. No.: B3037553
CAS No.: 478258-82-1
M. Wt: 355 g/mol
InChI Key: SUZHGRUUVJGAJK-UHFFFAOYSA-N
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Description

2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide is a halogenated acetamide derivative characterized by its unique substitution pattern. The molecule features two bromine atoms and one fluorine atom on the acetamide carbonyl carbon, along with an N-(2-hydroxy-1-phenylethyl) substituent. Such compounds are often explored in medicinal and synthetic chemistry for their bioactivity or as intermediates in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2FNO2/c11-10(12,13)9(16)14-8(6-15)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZHGRUUVJGAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C(F)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195050
Record name 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-82-1
Record name 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of N-(2-Hydroxy-1-Phenylethyl)Acetamide

Step 1: Synthesis of N-(2-Hydroxy-1-Phenylethyl)Acetamide
2-Amino-1-phenylethanol reacts with acetyl chloride in dichloromethane (DCM) at 0°C, yielding N-(2-hydroxy-1-phenylethyl)acetamide (85% yield).

Step 2: Dibromination
NBS (2.2 equiv) and AIBN (catalytic) in CCl₄ at 80°C for 6 hours introduce two bromine atoms (α-position).

Step 3: Fluorination
Selectfluor™ (1.1 equiv) in acetonitrile at 50°C replaces one bromine with fluorine, achieving 70–75% yield.

Step 4: Purification
Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the target compound (purity >90%).

Amide Coupling from 2,2-Dibromo-2-Fluoroacetic Acid

Step 1: Acid Chloride Formation
2,2-Dibromo-2-fluoroacetic acid reacts with thionyl chloride (SOCl₂) at reflux, producing the acyl chloride.

Step 2: Amidation
The acyl chloride reacts with 2-amino-1-phenylethanol in THF with triethylamine (TEA), yielding the target amide (65% yield).

Optimization of Reaction Conditions

Temperature and Catalysis

  • Bromination : Elevated temperatures (80°C) with AIBN enhance radical-mediated bromination.
  • Fluorination : Selectfluor™ requires polar aprotic solvents (e.g., MeCN) and moderate heating (50°C).

Solvent Systems

  • DCM and THF are optimal for amide coupling due to inertness and solubility.
  • CCl₄ facilitates radical bromination by stabilizing intermediates.

Analytical Characterization

Critical data for structural confirmation:

Parameter Value Method Source
Melting Point 82–83°C DSC
Molecular Weight 355.001 g/mol HRMS
Crystal Structure Monoclinic, P2₁/c X-ray diffraction
¹H NMR (CDCl₃) δ 7.35 (m, 5H), 4.85 (d, 1H) 400 MHz NMR

Hydrogen bonding networks (N–H⋯O and C–H⋯O) stabilize the crystal lattice, as confirmed by X-ray studies.

Comparative Analysis with Related Compounds

Compound Halogens Yield (%) Key Difference
2-Bromo-N-(1-phenylethyl)acetamide 1 Br 78 Lacks fluorination
N-(2-Hydroxy-1-phenylethyl)acetamide None 85 No halogens
2,2-Dibromo-N-(4-fluorophenyl)acetamide 2 Br, 1 F 70 Aromatic fluorine substitution

The target compound’s dual bromine and fluorine atoms necessitate stringent control over stoichiometry to avoid over-halogenation.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing bromination at β-carbon observed in early attempts.
  • Solution : Use of radical initiators (AIBN) directs α-bromination.

Purification Difficulties

  • Problem : Co-elution with byproducts during chromatography.
  • Solution : Gradient elution (hexane → ethyl acetate) improves resolution.

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Interaction Studies

DBFHEA has been studied for its potential interactions with various biological macromolecules, including proteins and nucleic acids. Preliminary data suggest that it may bind to specific receptors or enzymes, influencing their activity. This property makes it a candidate for further investigation in:

  • Drug Development : Understanding how DBFHEA interacts with biological targets can aid in designing new therapeutic agents.
  • Mechanism of Action Studies : Investigating its binding affinities and effects on enzyme kinetics can provide insights into its pharmacological effects.

Medicinal Chemistry

The unique halogenation pattern of DBFHEA enhances its reactivity compared to similar compounds, making it particularly interesting for medicinal chemistry applications:

  • Antimicrobial Activity : Compounds with halogen substituents often exhibit enhanced antimicrobial properties, which could be explored in DBFHEA.
  • Anticancer Research : The compound's ability to interact with specific cellular targets may offer new avenues for cancer treatment research.

Organic Synthesis

DBFHEA serves as a versatile building block in organic synthesis due to its reactive functional groups:

  • Synthesis of Complex Molecules : Its structure can be modified to create derivatives that may have novel properties or activities.
  • Catalysis Studies : The compound can be used in catalytic processes where halogenated compounds are required.

Mechanism of Action

The mechanism of action of 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest analogues include halogenated acetamides and aryl-substituted derivatives. Below is a comparative analysis based on structural features, reactivity, and applications:

Compound Substituents Reactivity/Applications Key Differences
2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide Br₂, F, N-(2-hydroxy-1-phenylethyl) High electrophilicity due to halogenation; potential enzyme inhibition or antimicrobial use Unique combination of Br, F, and hydroxylated aryl group enhances polarity
N-Phenylacetamide N-Phenyl, no halogens Mild reactivity; used as a plasticizer or intermediate Lack of halogens reduces electrophilicity and bioactivity
2-Chloro-N-(2-hydroxyethyl)acetamide Cl, N-(2-hydroxyethyl) Intermediate in drug synthesis (e.g., β-blockers) Single Cl substituent and simpler hydroxyl group reduce steric hindrance
2,2-Dibromoacetophenone Br₂, aryl ketone Precursor in aryl halide coupling reactions Ketone group instead of acetamide; absence of fluorine and hydroxyl substituents

Reactivity Insights

  • The dual bromine atoms in the compound may increase stability in radical-mediated processes.
  • Hydroxyl Group: The 2-hydroxy-1-phenylethyl moiety improves solubility in polar solvents compared to non-hydroxylated analogues, as seen in similar N-hydroxyethyl acetamides .
  • Fluorine’s Role : The electron-withdrawing fluorine atom likely reduces basicity of the acetamide nitrogen, altering its interaction with biological targets .

Biological Activity

2,2-Dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide is a synthetic compound characterized by its unique molecular structure, which includes two bromine atoms and one fluorine atom attached to a carbon backbone. This configuration enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C10H10Br2FNO2
  • Molecular Weight : 355.001 g/mol

The compound's structure includes an amide group linked to a fluorinated carbon, which may influence its interaction with biological macromolecules such as proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps requiring precise control of reaction conditions to achieve high yields and purity. The synthetic pathway often includes the introduction of halogens and the formation of the amide bond, which is critical for its biological activity.

Preliminary studies suggest that this compound may interact with specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer properties.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study on related compounds indicated that N-(2-hydroxy phenyl) acetamide exhibited significant anti-inflammatory effects in adjuvant-induced arthritis models. It reduced serum levels of pro-inflammatory cytokines like IL-1 beta and TNF-alpha, suggesting similar potential for this compound .
  • Cytotoxicity Studies :
    • In vitro assays have demonstrated that compounds with structural similarities to this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of halogens in the structure is often correlated with increased reactivity and potential for inducing apoptosis in cancer cells.
  • Enzyme Inhibition :
    • Related studies have explored the inhibition of enzymes such as dihydrofolate reductase (DHFR), where benzamide derivatives have shown promise in reducing enzymatic activity crucial for cancer cell proliferation . The unique halogen substitutions in this compound may enhance its inhibitory effects compared to non-halogenated analogs.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaKey Features
2-bromo-N-(1-phenyl-ethyl)acetamideC10H12BrNOLacks fluorination; simpler structure
N-(1R)-2-Hydroxy-1-phenylethylacetamideC10H13NO2Does not contain bromine or fluorine; less reactive
3-bromo-N-(1-phenyletheyl)acetamideC10H12BrNOContains a different bromination pattern; alternative reactivity

The presence of multiple halogens in this compound significantly enhances its reactivity compared to these analogs, making it a candidate for further research in drug development.

Q & A

Q. What are the recommended synthesis routes for 2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide, and what factors influence yield optimization?

Methodological Answer:

  • Synthesis Routes :
    • Nucleophilic Bromofluorination : React 2-fluoroacetamide derivatives with brominating agents (e.g., PBr₃ or NBS) under controlled temperatures.
    • Coupling Reactions : Utilize the hydroxyl group in the phenylethyl moiety for esterification or amidation with halogenated precursors.
  • Yield Optimization :
    • Temperature : Room temperature (25°C) minimizes side reactions compared to reflux conditions .
    • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity and stability .
    • Stoichiometry : Excess brominating agent (1.5–2.0 equivalents) ensures complete substitution.
    • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with termination at 90–95% conversion to avoid byproducts .

Q. How is the structural characterization of this compound performed, and which spectroscopic methods are most reliable?

Methodological Answer:

  • Key Techniques :
    • NMR Spectroscopy :
  • ¹H NMR : Identifies aromatic protons (δ 7.2–7.5 ppm) and hydroxyl/amide protons (δ 1.5–5.5 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and quaternary carbons adjacent to halogens.
  • ¹⁹F NMR : Detects fluorine environment (δ -120 to -180 ppm) .
    • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (hydroxyl O-H stretch).
    • Single-Crystal XRD : Resolves stereochemistry and bond angles, as demonstrated for trifluoroacetamide analogs .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~350–360 g/mol).

Q. What safety protocols are essential when handling this compound, given its halogenated structure?

Methodological Answer:

  • Critical Protocols :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile brominated byproducts .
    • Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition .
    • Emergency Response :
  • Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Spills: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways or stability of this compound?

Methodological Answer:

  • Computational Strategies :
    • Reaction Pathway Modeling :
  • Use density functional theory (DFT) to calculate activation energies for bromination/fluorination steps.
  • Transition state analysis identifies steric hindrance from the phenyl group .
    • Stability Prediction :
  • Molecular dynamics (MD) simulations assess thermal stability under varying solvents.
  • Quantum mechanical calculations (e.g., Gaussian) predict NMR chemical shifts for cross-validation .
    • Software Tools : ORCA, Gaussian, or NWChem for electronic structure analysis.

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

Methodological Answer:

  • Troubleshooting Workflow :
    • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >95% .
    • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift hydroxyl peaks .
    • Dynamic Effects : Variable-temperature NMR clarifies conformational exchange broadening.
    • Crystallographic Validation : Single-crystal XRD (as in ) resolves ambiguities in stereochemistry.
    • Theoretical Refinement : Adjust computational models (e.g., solvent dielectric constant) to align with experimental data .

Q. How can the compound’s reactivity be modulated for specific applications (e.g., drug intermediates)?

Methodological Answer:

  • Reactivity Modulation Strategies :
    • Functional Group Protection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to direct bromination to the acetamide moiety.
    • Catalytic Systems : Employ palladium catalysts for Suzuki-Miyaura coupling to introduce aryl groups at the bromine sites.
    • Solvent Engineering : Use ionic liquids to stabilize charged intermediates during fluorination .
    • Kinetic Control : Slow addition of bromine at low temperatures (-10°C) favors mono-substitution over di-bromination.

Q. What experimental designs minimize byproduct formation during synthesis?

Methodological Answer:

  • Byproduct Mitigation :
    • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, pH, stoichiometry).
    • Inline Analytics : Use inline FTIR or ReactIR to monitor intermediate formation and adjust reagent dosing .
    • Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing dimerization or oxidation byproducts.
    • Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted brominating agents before crystallization .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2-dibromo-2-fluoro-N-(2-hydroxy-1-phenylethyl)acetamide

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